molecular formula C10H13ClO B13692988 [3-(Chloromethoxy)propyl]benzene

[3-(Chloromethoxy)propyl]benzene

Cat. No.: B13692988
M. Wt: 184.66 g/mol
InChI Key: URONAYWODRPBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Chloromethoxy)propyl]benzene: is an organic compound with the molecular formula C10H13ClO. It consists of a benzene ring substituted with a 3-(chloromethoxy)propyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Chloromethoxy)propyl]benzene typically involves the reaction of benzene with 3-chloropropanol in the presence of a base, such as sodium hydroxide, and a phase transfer catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol is replaced by a chloromethoxy group.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Chloromethoxy)propyl]benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of [3-(Hydroxymethoxy)propyl]benzene.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used under mild conditions.

Major Products Formed:

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of [3-(Hydroxymethoxy)propyl]benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in drug development and pharmaceutical research.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(Chloromethoxy)propyl]benzene involves its interaction with various molecular targets. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This compound can also participate in redox reactions, altering its oxidation state and forming different products.

Comparison with Similar Compounds

    [3-(Bromomethoxy)propyl]benzene: Similar structure but with a bromine atom instead of chlorine.

    [3-(Methoxymethoxy)propyl]benzene: Contains a methoxy group instead of a chloromethoxy group.

Uniqueness:

  • The presence of the chloromethoxy group in [3-(Chloromethoxy)propyl]benzene makes it more reactive in nucleophilic substitution reactions compared to its methoxy or bromomethoxy analogs.
  • Its specific reactivity profile allows for selective transformations in synthetic chemistry.

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

3-(chloromethoxy)propylbenzene

InChI

InChI=1S/C10H13ClO/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2

InChI Key

URONAYWODRPBTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.